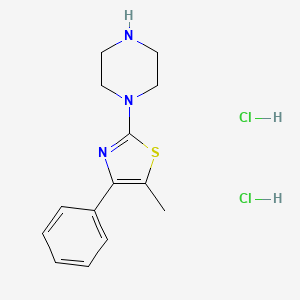

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Description

Propriétés

IUPAC Name |

5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S.2ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;;/h2-6,15H,7-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFKENNWGAEPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hantzsch Method for Thiazole Formation

- Starting Materials : Thiourea or a thioamide, an aldehyde or ketone, and an acid catalyst.

- Reaction Conditions : Typically involves refluxing the mixture in a solvent like ethanol or acetic acid.

- Product : The resulting thiazole derivative can be further modified to introduce the piperazine moiety.

Conversion to Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt. This is typically achieved by reacting the compound with hydrochloric acid in a solvent like ethanol or methanol.

Formation of Dihydrochloride Salt

- Starting Materials : The free base compound and hydrochloric acid.

- Reaction Conditions : Typically involves stirring the mixture at room temperature.

- Product : The dihydrochloride salt can be isolated by filtration and dried under vacuum.

Analytical Techniques for Characterization

Characterization of the final compound involves various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.

- Mass Spectrometry (MS) : Used to confirm the molecular weight and formula of the compound.

- Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazoles and piperazines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride exhibit antidepressant properties through modulation of neurotransmitter systems. Studies have shown that thiazole derivatives can enhance serotonin and norepinephrine levels, leading to improved mood and cognitive function .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazole-based compounds. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with cancer growth .

Neuropharmacology

The compound's structure suggests potential use in neuropharmacological studies, particularly in understanding the modulation of receptor activity in the central nervous system. Thiazole derivatives have been linked to neuroprotective effects and may serve as candidates for treating neurodegenerative diseases .

Antimicrobial Activity

Thiazole compounds, including this specific piperazine derivative, have shown promise in antimicrobial applications. They exhibit inhibitory effects against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Data Table: Summary of Research Findings

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, administration of a thiazole derivative resulted in significant reductions in depressive-like behaviors. The study measured changes in locomotor activity and forced swim tests, indicating enhanced mood states post-treatment.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride led to a marked decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis compared to control groups.

Mécanisme D'action

The mechanism of action of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s pharmacological profile is influenced by its thiazole ring and substituent arrangement. Key analogs include:

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

- Impact: The fluorine atom increases lipophilicity and metabolic stability compared to the phenyl group in the target compound.

1-(4-Methyl-1,3-thiazol-2-yl)piperazine hydrochloride

- Structure : Contains a methyl group at position 4 of the thiazole but lacks the phenyl group.

- This compound’s simpler structure is more amenable to synthetic scalability .

N-Methyltrimetazidine Dihydrochloride

- Structure : A benzyl-piperazine derivative with 2,3,4-trimethoxy substituents instead of a thiazole ring.

- Impact : The trimethoxybenzyl group directs activity toward mitochondrial metabolism (e.g., anti-ischemic effects), highlighting how aryl substituents on piperazine dictate therapeutic targets .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |

|---|---|---|---|---|

| Target Compound | C14H16N2S·2HCl | 353.28 | 5-Methyl, 4-phenyl thiazole | Dihydrochloride |

| 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride | C13H14FN3S·2HCl | 344.29 | 4-(4-Fluorophenyl) thiazole | Dihydrochloride |

| 1-(4-Methyl-1,3-thiazol-2-yl)piperazine hydrochloride | C8H13N3S·HCl | 219.73 | 4-Methyl thiazole | Hydrochloride |

| N-Methyltrimetazidine Dihydrochloride | C15H24N2O3·2HCl | 385.33 | 2,3,4-Trimethoxybenzyl | Dihydrochloride |

Key Observations :

- The target compound’s phenyl and methyl groups on the thiazole increase molecular weight and hydrophobicity compared to simpler analogs.

- Dihydrochloride salts are common across analogs to improve aqueous solubility and bioavailability .

Activité Biologique

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C13H15N3S·2HCl

- Molecular Weight : 332.29 g/mol

- CAS Number : 2108840-55-5

The structure includes a thiazole ring, which is known for contributing to various biological activities, and a piperazine moiety that enhances its pharmacological profile.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit notable anticonvulsant properties. For instance, compounds similar to 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine have been evaluated using the maximal electroshock seizure (MES) model. These studies demonstrated that certain derivatives showed comparable efficacy to standard anticonvulsants like phenytoin while exhibiting minimal neurotoxicity at high doses .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. In vitro assays revealed that various thiazole derivatives possess significant cytotoxic effects against cancer cell lines, with some showing IC50 values in the low micromolar range. For example, a related thiazole compound demonstrated an IC50 of approximately 1.61 µg/mL against specific tumor cell lines, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The biological activity of thiazole derivatives extends to antimicrobial properties as well. Studies have reported that certain thiazole-based compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Key findings include:

- Substituents on the Thiazole Ring : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances activity.

- Piperazine Modifications : Alterations in the piperazine structure can significantly affect the compound's pharmacodynamics and pharmacokinetics.

A detailed SAR analysis suggests that modifications leading to increased lipophilicity often correlate with enhanced biological activity .

Case Study 1: Anticonvulsant Efficacy

In a study examining novel thiazole-piperazine derivatives, several compounds were synthesized and screened for anticonvulsant activity. Among these, one derivative showed a significant reduction in seizure duration compared to controls, highlighting the therapeutic potential of thiazole-based piperazines in treating epilepsy .

Case Study 2: Cancer Cell Line Testing

Another research effort focused on evaluating various thiazole derivatives against human cancer cell lines. The study found that certain modifications in the thiazole structure led to enhanced cytotoxicity against glioblastoma and melanoma cell lines, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, thiazole-piperazine derivatives are typically prepared by refluxing substituted hydrazines (e.g., phenylhydrazine hydrochloride) with ketones or aldehydes in ethanol for 6–8 hours . Critical parameters include reaction temperature (reflux conditions), solvent choice (e.g., ethanol for solubility and stability), and stoichiometric ratios of reactants. Post-synthesis purification via crystallization or chromatography (e.g., normal-phase silica gel with dichloromethane/ethyl acetate) is essential to isolate the dihydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization involves a combination of analytical techniques:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and piperazine-thiazole linkage .

- Chromatography : HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and chloride counterion stoichiometry .

- Elemental Analysis : Confirmation of C, H, N, and Cl content .

Q. What environmental factors influence the stability of this compound during storage?

- Methodological Answer : Stability is pH-dependent, with acidic conditions (pH < 4) favoring the dihydrochloride form. Storage at 2–8°C in airtight, light-resistant containers minimizes degradation. Avoid exposure to oxidizing agents or high humidity, as these may trigger hydrolysis or oxidation of the thiazole ring .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in pharmacological targets?

- Methodological Answer :

- Core Modifications : Introduce substituents at the thiazole 5-methyl group (e.g., halogens, methoxy) to assess steric/electronic effects on receptor binding .

- Piperazine Substitutions : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl, pyrimidinyl) to modulate solubility and target selectivity .

- Salt Forms : Compare dihydrochloride with other salts (e.g., sulfate, maleate) to evaluate bioavailability differences .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls) to isolate protocol-dependent variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or trends linked to substituent patterns .

- Mechanistic Studies : Use radioligand binding assays or CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .

Q. How can researchers assess the compound’s potential for off-target interactions in complex biological systems?

- Methodological Answer :

- Panel Screening : Test against a broad panel of receptors (e.g., GPCRs, ion channels) using fluorescence-based assays .

- CYP Inhibition Assays : Evaluate cytochrome P450 interactions to predict metabolic stability and drug-drug interaction risks .

- Proteomics : Combine affinity chromatography with mass spectrometry to identify unexpected protein targets .

Data Contradiction Analysis

Q. How should conflicting data on solubility or bioavailability be addressed?

- Methodological Answer :

- Solubility : Re-measure solubility in standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid at pH 1.2) to account for pH-dependent ionization .

- Bioavailability : Compare pharmacokinetic profiles (AUC, Cmax) across species (e.g., rat vs. human liver microsomes) to identify species-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.